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Introduction

Chain termination PCR, also known as Sanger sequencing, is a fundamental technique in
molecular biology for determining the nucleotide sequence of a DNA molecule.[1] This method
relies on the enzymatic synthesis of DNA strands of varying lengths, each terminated by the
incorporation of a specific dideoxynucleoside triphosphate (ddNTP). This document provides a
detailed protocol for setting up a chain termination PCR specifically using dideoxycytidine
triphosphate (ddCTP) to identify the positions of guanine (G) residues in a DNA template.

Principle of the Method

The core principle of chain termination PCR lies in the controlled interruption of DNA synthesis.
[1] Standard deoxynucleoside triphosphates (ANTPs: dATP, dGTP, dCTP, and dTTP) are the
building blocks for the new DNA strand. The reaction also includes a small amount of a chain-
terminating ddNTP, in this case, ddCTP.[1] Like its dNTP counterpart, ddCTP can be
incorporated into the growing DNA strand opposite a guanine residue on the template strand.
However, ddCTPs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester
bond with the next incoming nucleotide.[1] This absence of the 3'-OH group effectively
terminates the extension of the DNA strand.[1]
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The result is a collection of DNA fragments of different lengths, all starting from the same
primer but ending at the various positions where a ddCTP was incorporated. By separating
these fragments by size using gel electrophoresis, the relative positions of the guanine bases
in the original DNA template can be determined.

Experimental Protocols

This section provides a detailed methodology for performing a chain termination PCR with
ddCTP.

Reagent Preparation

It is crucial to use high-quality, nuclease-free water and reagents to ensure the success of the
sequencing reaction.

Table 1: Reagent Stock Solutions

Reagent Stock Concentration Storage

) 500 mM Tris-HCI (pH 8.3), 500
10X Sequencing Buffer -20°C
mM KCI, 15 mM MgClz

10 mM each (dATP, dGTP,

dNTP Mix dCTP, dTTP) -20°C

ddCTP 100 uM -20°C

Forward Primer 10 uM -20°C

DNA Template 50-100 ng/uL -20°C or 4°C

Taq DNA Polymerase 5 U/uL -20°C
Nuclease-Free Water Not Applicable Room Temperature

Chain Termination PCR Setup

The following protocol is for a single 20 pL reaction. For multiple reactions, it is recommended
to prepare a master mix to ensure consistency.
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Table 2: Chain Termination PCR Reaction Mixture with ddCTP

Stock Final
Component . Volume (pL) .
Concentration Concentration
Nuclease-Free Water Not Applicable Up to 20 Not Applicable
10X Sequencing
10X 2.0 1X
Buffer
dNTP Mix 10 mM 1.0 500 uM
ddCTP 100 uM 0.5 2.5uM
Forward Primer 10 uM 1.0 0.5 uM
DNA Template 50-100 ng/pL 1.0 50-100 ng
Taq DNA Polymerase 5 U/uL 0.4 2.0 Units
Total Volume 20.0
Protocol:

Thaw all reagents on ice.

In a sterile 0.2 mL PCR tube, add the reagents in the order listed in Table 2. It is best
practice to add the DNA polymerase last.

Gently mix the contents by pipetting up and down or by brief vortexing.

Centrifuge the tube briefly to collect the reaction mixture at the bottom.

Place the PCR tube in a thermal cycler.

Thermal Cycling Conditions

The following thermal cycling program is a general guideline and may require optimization
depending on the primer and template characteristics.

Table 3: Thermal Cycling Program
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Step Temperature (°C) Time Number of Cycles
Initial Denaturation 96 2 minutes 1
Denaturation 96 10 seconds 25
Annealing 50 5 seconds
Extension 60 4 minutes
Final Extension 72 5 minutes 1
Hold 4 Indefinite 1
Post-PCR Analysis

Following the completion of the PCR program, the reaction products are typically purified to
remove unincorporated primers and nucleotides. The purified fragments are then separated by
size using capillary or gel electrophoresis. The resulting data will show a series of peaks or
bands, each corresponding to a DNA fragment that was terminated by the incorporation of a
ddCTP.
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Caption: Workflow for Chain Termination PCR.

Mechanism of Chain Termination by ddCTP
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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